N,1-Di-tert-butyl-1-fluoro-1-phenylsilanamine
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Overview
Description
N,1-Di-tert-butyl-1-fluoro-1-phenylsilanamine is a chemical compound characterized by the presence of tert-butyl, fluoro, and phenyl groups attached to a silanamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Di-tert-butyl-1-fluoro-1-phenylsilanamine typically involves the dehydrogenative coupling of di-tert-butylsilane with aniline in the presence of a supported gold catalyst . This method ensures the formation of the desired silanamine compound with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,1-Di-tert-butyl-1-fluoro-1-phenylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitrating agents.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives with different functional groups.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,1-Di-tert-butyl-1-fluoro-1-phenylsilanamine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,1-Di-tert-butyl-1-fluoro-1-phenylsilanamine exerts its effects involves interactions with molecular targets and pathways. The fluoro and phenyl groups play a crucial role in its reactivity and binding affinity to specific targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Di-tert-butylsilane: Used as a reagent in similar synthetic applications.
Benzyloxy di-tert-butylsilane: Formed by dehydrocoupling of benzyl alcohol using NaOH as a catalyst.
Di-tert-butyl (3-cyclohexylprop-1-yn-1-yl)silane: Synthesized via silylation reactions.
Uniqueness: N,1-Di-tert-butyl-1-fluoro-1-phenylsilanamine stands out due to the presence of the fluoro group, which imparts unique reactivity and potential applications in various fields. Its combination of tert-butyl, fluoro, and phenyl groups makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
62371-75-9 |
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Molecular Formula |
C14H24FNSi |
Molecular Weight |
253.43 g/mol |
IUPAC Name |
N-(tert-butyl-fluoro-phenylsilyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H24FNSi/c1-13(2,3)16-17(15,14(4,5)6)12-10-8-7-9-11-12/h7-11,16H,1-6H3 |
InChI Key |
BMHZEQXEQFARCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[Si](C1=CC=CC=C1)(C(C)(C)C)F |
Origin of Product |
United States |
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